molecular formula C21H22N4O B5378563 N-{2-[2-(9-ethyl-9H-carbazol-3-yl)-1H-imidazol-1-yl]ethyl}acetamide

N-{2-[2-(9-ethyl-9H-carbazol-3-yl)-1H-imidazol-1-yl]ethyl}acetamide

Cat. No. B5378563
M. Wt: 346.4 g/mol
InChI Key: ARTTULRJMGBKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ECA is a synthetic compound that belongs to the class of imidazole-based drugs. It was first synthesized in the early 2000s and has since been the subject of numerous studies due to its potential therapeutic applications. ECA has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The exact mechanism of action of ECA is not fully understood. However, it is believed to exert its biological effects by interacting with various signaling pathways in cells. For example, ECA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. ECA has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
ECA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. ECA has also been shown to induce apoptosis, which is a process of programmed cell death. In addition, ECA has been shown to inhibit angiogenesis, which is the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

ECA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of ECA in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, ECA may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on ECA. One area of research is the development of more potent and selective analogs of ECA. Another area of research is the investigation of the potential use of ECA in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of ECA and to better understand its biological effects.

Synthesis Methods

The synthesis of ECA involves several steps, including the reaction of 9-ethylcarbazole with 1,2-dibromoethane to form 2-(9-ethylcarbazol-3-yl)ethyl bromide. This intermediate is then reacted with 1H-imidazole in the presence of a base to give ECA. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

ECA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. ECA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, ECA has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-[2-[2-(9-ethylcarbazol-3-yl)imidazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-3-25-19-7-5-4-6-17(19)18-14-16(8-9-20(18)25)21-23-11-13-24(21)12-10-22-15(2)26/h4-9,11,13-14H,3,10,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTTULRJMGBKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NC=CN3CCNC(=O)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.